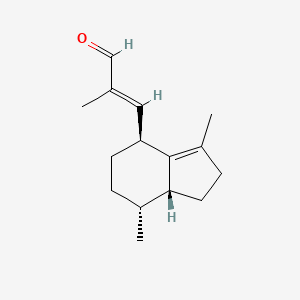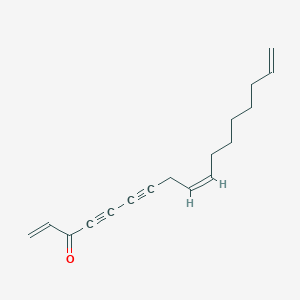
Dehydrofalcarinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrofalcarinone is a ynone.
Applications De Recherche Scientifique
Aerobic α, β-Dehydrogenation
Dehydrofalcarinone, as a ketone, can be involved in α, β-dehydrogenation, a process that is an efficient alternative to prepare enal and enone products. A study by Diao, Wadzinski, and Stahl (2012) discusses a new catalyst for this process, which shows potential in pharmaceutical applications involving compounds like this compound (Diao, Wadzinski, & Stahl, 2012).
Role in Drug Discovery
This compound, as a compound, fits into the broader context of drug discovery, which has been increasingly guided by pharmacology and clinical sciences. A historical perspective by Drews (2000) provides insights into the role of such compounds in the advancement of medicine (Drews, 2000).
Pharmacophore Models and Virtual Screening
In the field of drug discovery, this compound could be involved in pharmacophore-based virtual screening, especially in the context of enzyme modulation. Kaserer et al. (2015) discuss the application of these models in identifying compounds for therapeutic strategies (Kaserer, Beck, Akram, Odermatt, & Schuster, 2015).
Environmental Applications
This compound and similar compounds might be relevant in environmental applications, such as assessing soil contamination. Kaczyńska, Borowik, and Wyszkowska (2015) discuss how dehydrogenase activity can indicate environmental contamination, which could involve this compound or its derivatives (Kaczyńska, Borowik, & Wyszkowska, 2015).
Biochemistry and Molecular Biology
This compound may also have relevance in biochemistry and molecular biology, particularly in studies involving enzymes like dehydrogenases. An et al. (2019) provide insights into the molecular mechanisms of alcohol dehydrogenases, which could be relevant for understanding this compound's interactions at a molecular level (An, Nie, & Xu, 2019).
Propriétés
Formule moléculaire |
C17H20O |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(9Z)-heptadeca-1,9,16-trien-4,6-diyn-3-one |
InChI |
InChI=1S/C17H20O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3-4,10-11H,1-2,5-9,12H2/b11-10- |
Clé InChI |
HLHBDMWPPKHNDQ-KHPPLWFESA-N |
SMILES isomérique |
C=CCCCCC/C=C\CC#CC#CC(=O)C=C |
SMILES |
C=CCCCCCC=CCC#CC#CC(=O)C=C |
SMILES canonique |
C=CCCCCCC=CCC#CC#CC(=O)C=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



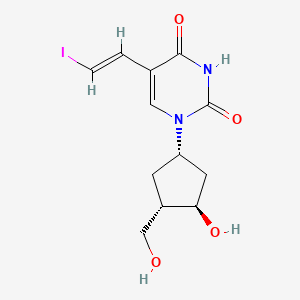

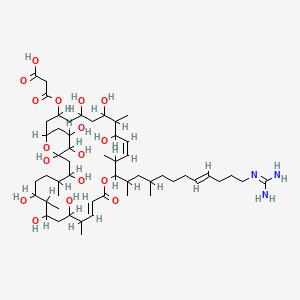
![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/no-structure.png)
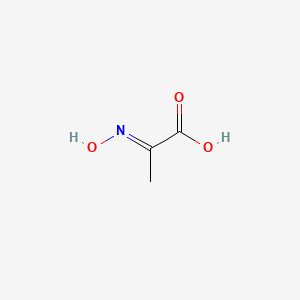


![Nitrofurantoin [monohydrate]](/img/structure/B1239065.png)

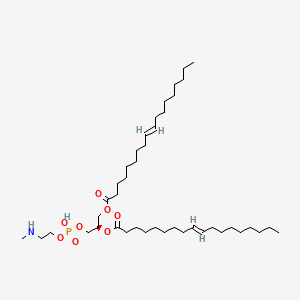
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)


